molecular formula C7H3Cl2N B1580750 2,5-Dichlorobenzonitrile CAS No. 21663-61-6

2,5-Dichlorobenzonitrile

Cat. No.: B1580750
CAS No.: 21663-61-6
M. Wt: 172.01 g/mol
InChI Key: LNGWRTKJZCBXGT-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzonitrile (CAS 21663-61-6; molecular formula C₇H₃Cl₂N) is a chlorinated aromatic nitrile widely used as an intermediate in organic synthesis. It is synthesized via catalytic gas-phase ammoxidation of 2,5-dichlorobenzyl chloride, achieving a total yield of 67% . This compound has applications in materials science, notably in the synthesis of thermally activated delayed fluorescence (TADF) emitters for OLEDs, where it serves as a precursor in Pd-catalyzed Buchwald–Hartwig cross-coupling reactions . Its molecular weight is 172.01 g/mol, and it is commercially available from suppliers such as Shanghai Hongshun Biological Technology Co. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzonitrile can be synthesized through several methods. One common method involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . The reaction conditions typically involve a temperature of around 380°C, which results in a high yield of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness. The process involves the use of cheaper chlorotoluenes as starting materials and results in high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2,5-dichlorobenzylamine.

    Oxidation: Formation of 2,5-dichlorobenzoic acid.

Scientific Research Applications

Agrochemical Applications

Herbicide Development
DCBN is primarily noted for its role in the synthesis of herbicides. It is structurally related to other benzonitrile compounds that exhibit herbicidal properties. Research indicates that DCBN can be transformed into various active herbicides through chemical reactions, enhancing its utility in agricultural practices.

  • Case Study : A study published in Weed Science evaluated the phytotoxic properties of substituted benzonitriles including DCBN. The findings suggested that DCBN exhibited significant herbicidal activity comparable to established herbicides like dichlobenil .
  • Table 1: Phytotoxic Activity Comparison
    CompoundActivity Level
    2,5-DichlorobenzonitrileHigh
    DichlobenilHigh
    Other Substituted CompoundsVariable

Pharmaceutical Applications

Synthesis of Bioactive Compounds
DCBN serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects.

  • Research Insight : A study highlighted the cytotoxic effects of benzonitrile pesticides on human cell lines, indicating that while some derivatives showed high toxicity, DCBN itself demonstrated lower cytotoxicity compared to other benzonitriles . This positions DCBN as a safer alternative in pharmaceutical formulations.

Material Science

Polymer Production
DCBN is used in the production of polymers and resins due to its chemical stability and reactivity. Its derivatives can enhance the properties of materials used in various industrial applications.

  • Application Example : In polymer chemistry, DCBN can be utilized to modify existing polymers to improve their thermal stability and mechanical properties.

Environmental Impact Studies

Research has also focused on the environmental fate of DCBN and its metabolites, particularly regarding their persistence and toxicity in ecosystems.

  • Findings : Studies have shown that metabolites derived from DCBN exhibit varying degrees of toxicity, which raises concerns about their environmental impact and necessitates further investigation into their degradation pathways .

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Structural Isomers of Dichlorobenzonitrile

Key isomers include 2,4-, 2,6-, and 3,5-dichlorobenzonitriles. Their distinct substitution patterns influence physicochemical properties and applications:

Property 2,5-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile 3,5-Dichlorobenzonitrile 2,4-Dichlorobenzonitrile
CAS No. 21663-61-6 1194-65-6 6575-00-4 6574-98-7
Melting Point Not explicitly reported 64–66°C (lit.) 64–66°C Not explicitly reported
Synthesis Method Ammoxidation of 2,5-dichlorobenzyl chloride From 2,6-dichlorobenzaldehyde and hydroxylamine hydrochloride Direct ammoxidation of 3,5-dichlorotoluene derivatives Ammoxidation of 2,4-dichlorotoluene
Vapor Pressure (Solid) Not reported 0.11 Pa at 328.7 K Not reported 0.56 Pa at 303 K
Applications OLED precursor , agrochemical intermediate Hazardous waste constituent GC-MS internal standard Not explicitly reported

Key Observations :

  • Thermodynamic Stability : 2,6-Dichlorobenzonitrile exhibits lower vapor pressure (0.11 Pa at 328.7 K) compared to 2,4-dichlorobenzonitrile (0.56 Pa at 303 K), indicating higher volatility for the latter .
  • Synthetic Routes : 2,5- and 3,5-isomers utilize ammoxidation, whereas 2,6-isomer synthesis involves condensation with hydroxylamine .

Comparison with Other Chlorinated Nitriles

  • 2,3-Dichlorobenzonitrile : Lower melting point (62–64°C) compared to 3,5-isomer (64–66°C) .
  • Brominated Analogs : m-Bromobenzonitrile shares similar vibrational spectral features with 3,5-dichlorobenzonitrile, as both exhibit strong C≡N stretching bands near 2,220 cm⁻¹ .

Spectroscopic Properties

  • 3,5-Dichlorobenzonitrile : FT-IR and Raman spectra reveal C≡N stretching at 2,219 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹. DFT studies confirm its planar geometry and delocalized electron density .
  • This compound: Limited spectral data, but analogous nitriles (e.g., 2,6-isomer) show similar C≡N absorption bands .

Industrial and Environmental Impact

  • OLED Development : this compound is critical in synthesizing (o,m)ACA, a TADF emitter with 58–61% yield in cross-coupling reactions .

Biological Activity

2,5-Dichlorobenzonitrile (DCBN) is a chlorinated aromatic compound with significant biological activity, particularly in agricultural applications as a herbicide. This article reviews the biological effects of DCBN, focusing on its cytotoxicity, herbicidal properties, and mechanisms of action based on diverse research findings.

  • Chemical Formula : C7H3Cl2N
  • Molecular Weight : 176.01 g/mol
  • Structure : DCBN features a benzene ring substituted with two chlorine atoms and a nitrile group at the 2 and 5 positions.

Cytotoxicity Studies

Research has demonstrated that DCBN exhibits cytotoxic effects on various human cell lines. A study evaluated its impact on Hep G2 (liver) and HEK293T (kidney) cells using impedance-based detection methods. The findings indicated:

  • Concentration-Dependent Cytotoxicity : DCBN showed significant cytotoxic effects at concentrations of 50 mg/L and above. The inhibitory factor II was calculated to reflect growth inhibition:
    Concentration (mg/L)Inhibitory Factor II (%)
    10<10
    2520
    5040
    100>70

The cytotoxic effects were observed within 24 hours of exposure, indicating rapid action against the tested cell lines .

Herbicidal Activity

DCBN is primarily recognized for its herbicidal properties. Studies have shown that it effectively inhibits the growth of various weeds by disrupting cellulose synthesis in plants. This disruption leads to impaired root development in species such as Arabidopsis thaliana.

  • Mechanism of Action : DCBN acts as an inhibitor of cellulose synthesis, which is critical for plant cell wall integrity. This results in stunted growth and eventual plant death when applied in agricultural settings .

Case Studies

  • Field Trials : In field trials, DCBN was applied to control specific weed species. Results indicated a significant reduction in weed biomass compared to untreated controls. The efficacy was noted to be dependent on application timing and environmental conditions.
  • Soil Persistence : A study investigated the persistence of DCBN in soil, revealing that its biological activity is influenced by soil composition and moisture levels. Higher moisture content was associated with reduced herbicidal effectiveness due to accelerated degradation .

Comparative Analysis

To further understand the biological activity of DCBN, it is useful to compare it with similar compounds:

Compound NameChemical FormulaKey Features
2,4-Dichlorobenzonitrile C7H4Cl2NEffective herbicide with different chlorination pattern
3-Amino-2,5-dichlorobenzonitrile C7H5Cl2NExhibits potential pharmaceutical applications but lower herbicidal activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,5-Dichlorobenzonitrile in academic research?

The most efficient method involves a two-step process:

  • Step 1 : Chloromethylation of p-dichlorobenzene to yield 2,5-dichlorobenzyl chloride.
  • Step 2 : Catalytic gas-phase ammoxidation of 2,5-dichlorobenzyl chloride using ammonia and oxygen, achieving a 67% total yield . This approach avoids traditional ammoxidation of dichlorotoluenes, reducing reaction temperatures and improving sustainability.

Q. How is this compound characterized using spectroscopic and computational methods?

  • FT-IR/FT-Raman : Assigns vibrational modes of C≡N (2230 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretches, validated against density functional theory (DFT) calculations .
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns and electronic environments.
  • DFT Studies : Optimize molecular geometry, predict HOMO-LUMO gaps (~5.2 eV), and map electrostatic potential surfaces to infer reactivity .

Q. What are the critical physical properties of this compound relevant to experimental design?

  • Molecular Weight : 172.01 g/mol
  • Melting Point : 128–132°C
  • Density : 1.40 g/cm³ (predicted)
  • Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Advanced Research Questions

Q. How do computational studies enhance understanding of this compound's electronic properties and reactivity?

DFT and MP2 calculations reveal:

  • Charge Distribution : Electron-withdrawing Cl and C≡N groups create electrophilic sites at the ortho and para positions.
  • Nonlinear Optical (NLO) Potential : High hyperpolarizability values (~3.5 × 10⁻³⁰ esu) suggest utility in optoelectronic materials .
  • Thermodynamic Stability : Gibbs free energy and enthalpy of formation support stability under standard conditions .

Q. What catalytic mechanisms are involved in Buchwald-Hartwig cross-coupling reactions using this compound?

  • Substrate Role : Serves as a nitrile-containing aryl halide surrogate in Pd-catalyzed C-N bond formation.
  • Mechanism : Oxidative addition of Pd(0) to the C-Cl bond, followed by ligand exchange (e.g., with dihydroacridine) and reductive elimination to form C-CN bonds. Yields for emissive OLED materials (e.g., (o,m)ACA) reach 58–61% .

Q. How can regioselectivity challenges in halogenation or fluorination of this compound be addressed?

  • Fluorination : Use KF with phase-transfer catalysts (e.g., 18-crown-6) to replace Cl at specific positions, guided by computational electrostatic potential maps .
  • Chlorination : Direct electrophilic substitution favors meta positions due to steric and electronic effects from existing substituents .

Q. How to resolve contradictions in reported reaction yields for this compound synthesis?

  • Variable Catalysts : Compare ammoxidation efficiency using V₂O₅ vs. MoO₃-based catalysts, which alter activation energy pathways.
  • Reaction Monitoring : Employ in situ FT-IR or GC-MS to track intermediate formation and optimize stepwise yields .

Q. Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to screen temperature (180–220°C), NH₃/O₂ ratios, and catalyst loadings for ammoxidation .
  • Analytical Validation : Cross-reference experimental IR/Raman spectra with DFT-simulated spectra to confirm assignments .

Properties

IUPAC Name

2,5-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGWRTKJZCBXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176049
Record name 2,5-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21663-61-6
Record name 2,5-Dichlorobenzonitrile
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Record name 2,5-Dichlorobenzonitrile
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Record name 21663-61-6
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Record name 2,5-Dichlorobenzonitrile
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Record name 2,5-dichlorobenzonitrile
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Retrosynthesis Analysis

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